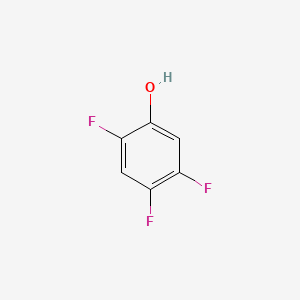

![molecular formula C12H9NO B1360287 2-Metilnaft[2,3-d]oxazol CAS No. 20686-66-2](/img/structure/B1360287.png)

2-Metilnaft[2,3-d]oxazol

Descripción general

Descripción

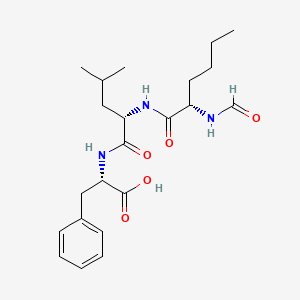

2-Methylnaphth[2,3-d]oxazole (2-MNO) is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a synthetic compound that can be used to study a variety of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Estudios de Fluorescencia en Soluciones Acuosas

2-Metilnaft[2,3-d]oxazol (MNO): exhibe propiedades de fluorescencia únicas que se ven significativamente influenciadas por el entorno del solvente . En solventes orgánicos, el MNO muestra una sola emisión, mientras que en agua, presenta emisiones dobles. Esta doble fluorescencia, que comprende una banda de 350 nm y una fluorescencia de longitud de onda más larga, es particularmente interesante para estudiar los efectos del solvente en el comportamiento de la fluorescencia. La interacción del compuesto con las ciclodextrinas en soluciones acuosas altera sus características de fluorescencia, lo que se puede aprovechar para comprender la formación de complejos de inclusión y los efectos de la polaridad ambiental en la fluorescencia .

Química Supramolecular

La formación de complejos de inclusión entre MNO y ciclodextrinas apunta a su posible aplicación en química supramolecular . Estos complejos son esenciales para comprender los procesos de reconocimiento molecular, que son fundamentales para el desarrollo de sensores moleculares y sistemas de administración de fármacos. La capacidad del MNO para formar complejos estables con ciclodextrinas se puede aprovechar para crear nuevas estructuras supramoleculares con funcionalidades específicas.

Caracterización Fotofísica

El comportamiento fotofísico del MNO, como su estado de transferencia de carga intramolecular (ICT) inducido por moléculas de agua, es de gran interés en el campo de la fotoquímica . El estudio de sus cambios en la relación de intensidad de fluorescencia en presencia de varias sustancias como β-ciclodextrina y 1-propanol proporciona información sobre los procesos fotofísicos que ocurren dentro de la molécula. Este conocimiento es crucial para diseñar moléculas con las propiedades fotofísicas deseadas para aplicaciones como diodos orgánicos emisores de luz (OLED) y células fotovoltaicas.

Detección Ambiental

La sensibilidad de la fluorescencia del MNO a los cambios en el entorno del solvente sugiere su uso como sensor ambiental . Al monitorear los cambios en la fluorescencia, los investigadores pueden detectar y cuantificar la presencia de sustancias específicas en una solución. Esta aplicación es particularmente relevante en el monitoreo ambiental y la detección de contaminantes.

Química Analítica

Las propiedades de fluorescencia del MNO se pueden aprovechar para fines analíticos . Su capacidad para exhibir diferentes comportamientos de fluorescencia en varios entornos lo convierte en un compuesto valioso para el desarrollo de ensayos basados en fluorescencia. Estos ensayos podrían utilizarse para la detección y cuantificación de especies químicas en mezclas complejas, mejorando las capacidades de las técnicas analíticas.

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 2-Methylnaphth[2,3-d]oxazole should follow standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in the Material Safety Data Sheet (MSDS) provided by suppliers .

Mecanismo De Acción

- In aqueous solution, MNO exhibits dual emissions: a 350-nm band fluorescence and longer-wavelength fluorescence. The latter is likely due to the intramolecular charge transfer (ICT) state of MNO, induced by water molecules of high polarity .

- MNO forms inclusion complexes with cyclodextrins (α-CD and β-CD), affecting its fluorescence properties. These complexes hinder the generation of the excited state responsible for longer-wavelength fluorescence .

Target of Action

Análisis Bioquímico

Biochemical Properties

2-Methylnaphth[2,3-d]oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form inclusion complexes with cyclodextrins, which can influence its fluorescence properties . The compound exhibits dual emissions in aqueous solutions, indicating its interaction with water molecules and the formation of intramolecular charge transfer states . These interactions suggest that 2-Methylnaphth[2,3-d]oxazole can be used as a probe in studying enzyme activities and protein interactions.

Cellular Effects

2-Methylnaphth[2,3-d]oxazole has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form inclusion complexes with cyclodextrins can modulate its cellular effects by affecting its localization and interaction with cellular components . This modulation can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Methylnaphth[2,3-d]oxazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorescence properties are influenced by its interactions with cyclodextrins, which can form inclusion complexes with the compound . These interactions can obstruct the generation of excited states responsible for fluorescence, indicating that 2-Methylnaphth[2,3-d]oxazole can act as an inhibitor or activator of specific enzymes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylnaphth[2,3-d]oxazole can change over time due to its stability, degradation, and long-term effects on cellular function. The compound exhibits different fluorescence properties in various solvents and pH conditions, suggesting that its stability and degradation can be influenced by the surrounding environment . Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment.

Dosage Effects in Animal Models

The effects of 2-Methylnaphth[2,3-d]oxazole in animal models vary with different dosages. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its maximum effects . Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

2-Methylnaphth[2,3-d]oxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interactions with cyclodextrins can affect its metabolic pathways by altering its solubility and stability . These interactions can lead to changes in the levels of metabolites and the overall metabolic flux, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Methylnaphth[2,3-d]oxazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form inclusion complexes with cyclodextrins can affect its localization and accumulation within specific cellular compartments . These interactions can modulate the compound’s transport and distribution, ultimately impacting its cellular effects.

Subcellular Localization

The subcellular localization of 2-Methylnaphth[2,3-d]oxazole is determined by its targeting signals and post-translational modifications. The compound’s interactions with cyclodextrins can direct it to specific compartments or organelles, affecting its activity and function

Propiedades

IUPAC Name |

2-methylbenzo[f][1,3]benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIHEWJRNFUVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC3=CC=CC=C3C=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174744 | |

| Record name | 2-Methylnaphth(2,3-d)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20686-66-2 | |

| Record name | 2-Methylnaphth[2,3-d]oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20686-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnaphth(2,3-d)oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020686662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylnaphth(2,3-d)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

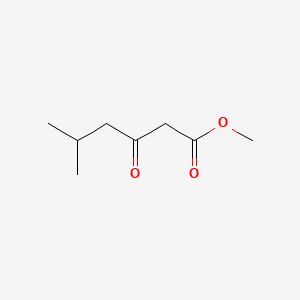

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzothiazole, 2-[(chloromethyl)thio]-](/img/structure/B1360212.png)

![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)